![molecular formula C8H9N3S B1607099 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 4994-89-2](/img/structure/B1607099.png)
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 4994-89-2. Its linear formula is C8 H9 N3 S . It is a white to off-white solid with a sweet aroma .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been achieved through various methods. One such method involves the aza-Wittig reactions of iminophosphorane with aromatic isocyanates to generate carbodiimides, which are then reacted with alkylamines under mild conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H9N3S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11) and the InChI key: DJXOGZDFPCBFPP-UHFFFAOYSA-N .Chemical Reactions Analysis
Thienopyrimidine derivatives have been found to be important in medicinal chemistry due to their structural analogs of purines. They have been used in the production of pharmaceutical drugs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.24 . It is soluble in 0.26 mM phosphate buffer pH 7.1 and in propylene glycol .Mechanism of Action
The mechanism of action of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may work by modulating the immune system, leading to its anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential as a novel therapeutic agent. Its ability to inhibit the growth of cancer cells and its anti-inflammatory effects make it a valuable tool for researchers studying these diseases. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine. One direction is to further explore its potential as a novel therapeutic agent. This includes studying its efficacy in animal models and conducting clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, there is a need to develop more efficient synthesis methods for this compound to improve its availability for research purposes.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various preclinical studies. Its potential applications in cancer therapy and as an anti-inflammatory agent make it a valuable tool for researchers studying these diseases. Further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, more efficient synthesis methods are needed to improve its availability for research purposes.
Scientific Research Applications
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug development. It has shown promising results in various preclinical studies, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. Additionally, it has been shown to have activity against certain bacterial and viral infections. These findings suggest that this compound has potential applications in the development of novel therapeutics.
properties
IUPAC Name |
5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOGZDFPCBFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198158 | |
Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660208 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
4994-89-2 | |
Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4994-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B117HKI8P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.